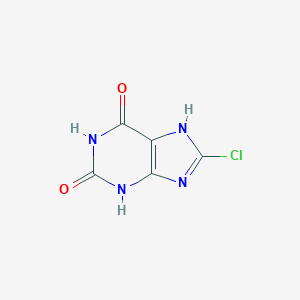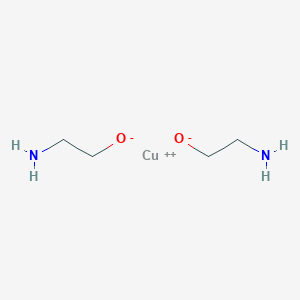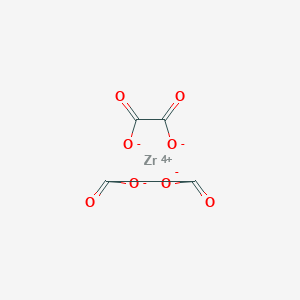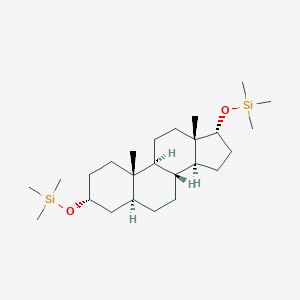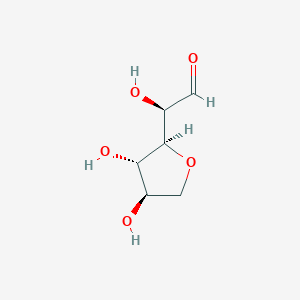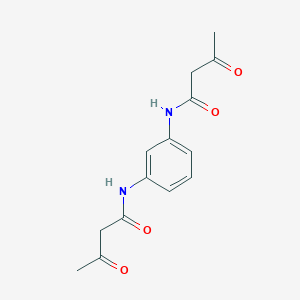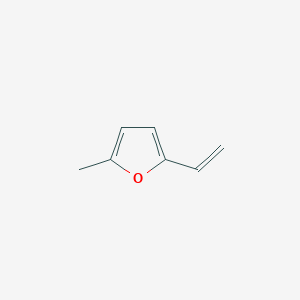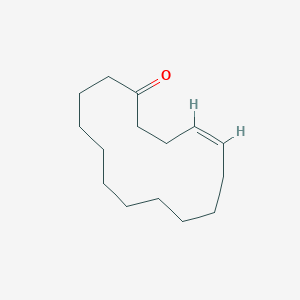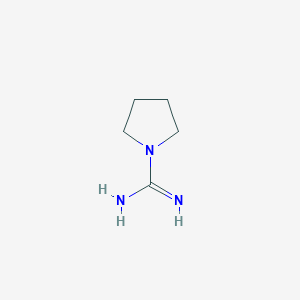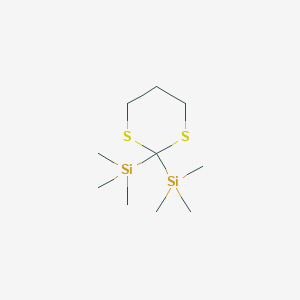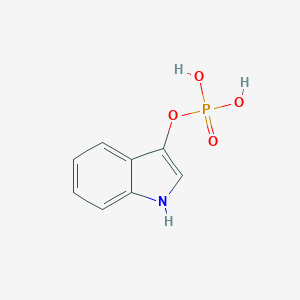
Indoxyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoxyl phosphate, also known as indoxyl-3-phosphate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of indole, an organic compound found in many natural sources, including plants, animals, and bacteria. Indoxyl phosphate has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of indoxyl phosphate is not fully understood, but it is believed to involve the hydrolysis of the phosphate group by alkaline phosphatase, which releases indoxyl. Indoxyl can then undergo further reactions, such as oxidation and conjugation, to form various metabolites that can exert biological effects.
Effets Biochimiques Et Physiologiques
Indoxyl and its metabolites have been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and pro-oxidant activities. Indoxyl metabolites have also been implicated in the development of chronic kidney disease and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Indoxyl phosphate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, such as its potential toxicity and the need for specialized equipment and techniques for its detection and quantification.
Orientations Futures
There are several future directions for the study of indoxyl phosphate, including the development of new synthesis methods, the investigation of its potential applications in drug discovery and development, and the elucidation of its mechanism of action and biological effects. Additionally, further research is needed to explore the potential use of indoxyl phosphate as a biomarker for various diseases and conditions.
Conclusion
In conclusion, indoxyl phosphate is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. It can be synthesized through various methods and has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of indoxyl phosphate and its metabolites in various fields.
Méthodes De Synthèse
Indoxyl phosphate can be synthesized through various methods, including the reaction of indole with phosphorus oxychloride, the condensation of indoxyl with phosphoric acid, and the phosphorylation of indoxyl with phosphorus oxychloride and triethylamine. The most commonly used method involves the reaction of indole with phosphorus oxychloride, which yields indoxyl chloride that can be further converted to indoxyl phosphate through the reaction with sodium phosphate.
Applications De Recherche Scientifique
Indoxyl phosphate has been widely used in scientific research for its potential applications in various fields, including biochemistry, microbiology, and medicine. It has been studied for its ability to inhibit bacterial growth, induce apoptosis in cancer cells, and modulate immune responses. Indoxyl phosphate has also been used as a substrate for the detection of alkaline phosphatase activity in biochemical assays.
Propriétés
Numéro CAS |
13822-19-0 |
|---|---|
Nom du produit |
Indoxyl phosphate |
Formule moléculaire |
C8H8NO4P |
Poids moléculaire |
213.13 g/mol |
Nom IUPAC |
1H-indol-3-yl dihydrogen phosphate |
InChI |
InChI=1S/C8H8NO4P/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H2,10,11,12) |
Clé InChI |
JTNGEYANGCBZLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |
Autres numéros CAS |
13822-19-0 |
Synonymes |
indoxyl phosphate indoxyl phosphate, disodium salt indoxylphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



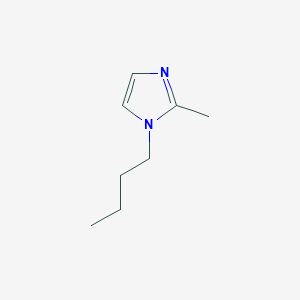
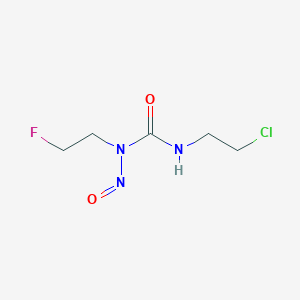
![Dibenzo[de,st]pentacene](/img/structure/B82999.png)
